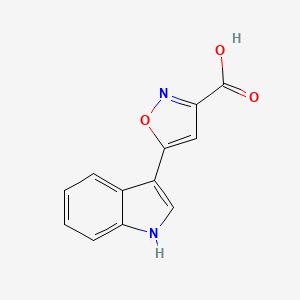

5-(1H-Indol-3-yl)-1,2-Oxazol-3-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID is a compound that combines the structural features of both isoxazole and indole rings. This unique combination makes it a valuable molecule in various fields of scientific research, including chemistry, biology, and medicine. The compound’s molecular formula is C12H8N2O3, and it has a molecular weight of 228.20352 .

Wissenschaftliche Forschungsanwendungen

5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID has a wide range of scientific research applications:

Vorbereitungsmethoden

The synthesis of 5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID involves several steps, typically starting with the preparation of the indole and isoxazole precursors. One common method involves the reaction of indole-3-carbaldehyde with hydroxylamine to form the isoxazole ring . The reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include p-toluenesulfonic acid, toluene, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of 5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of xanthine oxidase, the compound binds to the enzyme’s active site, preventing the conversion of xanthine to uric acid . This inhibition reduces uric acid levels in the body, making it a potential treatment for hyperuricemia and gout .

Vergleich Mit ähnlichen Verbindungen

5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:

Indole derivatives: These compounds share the indole ring structure and exhibit various biological activities.

Isoxazole derivatives: These compounds contain the isoxazole ring and are known for their diverse chemical reactivity.

The uniqueness of 5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID lies in its combination of both indole and isoxazole rings, which imparts distinct chemical and biological properties .

Biologische Aktivität

5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Structural Overview

The compound features a unique structure that combines the indole and isoxazole moieties, which are known for their diverse biological activities. The molecular formula is C12H8N2O3, with a molecular weight of approximately 228.20 g/mol. Its IUPAC name is 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid.

Synthesis Methods

The synthesis of 5-(1H-indol-3-yl)isoxazole-3-carboxylic acid typically involves the following steps:

- Formation of Indole Precursor : Indole derivatives are synthesized through standard organic reactions.

- Isoxazole Ring Formation : The indole derivative is reacted with hydroxylamine to form the isoxazole ring.

- Carboxylic Acid Introduction : The carboxylic acid group is introduced through carboxylation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(1H-indol-3-yl)isoxazole-3-carboxylic acid and its derivatives. For instance, a study evaluated various indole-isoxazole hybrids against several cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that some compounds exhibited potent cytotoxicity, particularly against liver cancer (Huh7) cells, with IC50 values ranging from 0.7 to 35.2 µM, demonstrating significant activity compared to established chemotherapeutics like doxorubicin and sorafenib .

| Compound | MCF7 IC50 (µM) | HCT116 IC50 (µM) | Huh7 IC50 (µM) |

|---|---|---|---|

| 5a | 8.3 ± 0.8 | 11.4 ± 0.2 | 8.0 ± 1.0 |

| DOXO | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |

| 5-FU | 21.0 ± 0.75 | 14.1 ± 0.26 | 18.4 ± 1.1 |

| Sorafenib | 6.5 ± 0.5 | 14.6 ± 0.2 | 11.0 ± 0.6 |

The mechanism of action appears to involve cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinase (CDK) levels, indicating that these compounds may interfere with critical regulatory pathways in cancer cell proliferation .

Enzyme Inhibition

Another significant biological activity of this compound is its role as an inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. This property suggests potential applications in treating hyperuricemia and gout, conditions characterized by elevated uric acid levels . One study reported that derivatives of this compound demonstrated superior inhibitory potency compared to traditional treatments like allopurinol, with some compounds showing IC50 values as low as 0.13μM .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of various derivatives of the compound:

- Anticancer Activity : A study synthesized a series of indole-isoxazole hybrids and tested their cytotoxic effects against cancer cell lines such as MCF7 and HCT116, revealing promising results for further development into anticancer agents .

- Xanthine Oxidase Inhibition : Research highlighted the potential of these compounds as effective xanthine oxidase inhibitors, with structure-activity relationship analyses indicating that specific modifications could enhance their efficacy .

Eigenschaften

IUPAC Name |

5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(16)10-5-11(17-14-10)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJHKDMGKKYAIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=NO3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425399 |

Source

|

| Record name | 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67766-85-2 |

Source

|

| Record name | 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.